molecular formula C11H8ClNO2 B13217778 1-Chloro-6-methylisoquinoline-3-carboxylic acid

1-Chloro-6-methylisoquinoline-3-carboxylic acid

Cat. No.: B13217778
M. Wt: 221.64 g/mol
InChI Key: SJPAVDMJJOMPKB-UHFFFAOYSA-N
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Description

Historical Context of Isoquinoline Derivatives in Organic Chemistry

Isoquinoline derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of acid sulfate. This discovery laid the groundwork for synthesizing diverse derivatives, including those with functional groups like chloro and methyl substituents. Early synthetic methods, such as the Pomeranz–Fritsch reaction (1893), enabled the preparation of unsubstituted isoquinoline from benzaldehyde and aminoacetaldehyde diethyl acetal under acidic conditions. These advances were critical for developing pharmacologically active alkaloids like papaverine, synthesized via the Bischler–Napieralski reaction.

The evolution of isoquinoline chemistry accelerated with the recognition of its structural versatility. By the mid-20th century, researchers began exploring substituent effects on reactivity and biological activity. For instance, the introduction of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methyl) at specific positions became a strategic focus for modulating physicochemical properties.

Structural Significance of Chloro and Methyl Substituents in Heterocyclic Systems

The interplay between chloro and methyl substituents in heterocyclic systems like isoquinoline governs both synthetic accessibility and functional behavior. Chlorine, when positioned ortho or para to the nitrogen in electron-deficient aromatic rings, activates the compound toward nucleophilic aromatic substitution (SNAr) by stabilizing Meisenheimer intermediates. For example, 2-chloropyridine exhibits 230 million-fold greater reactivity than chlorobenzene in methoxide-mediated substitutions. This activation is critical for constructing complex molecules through cross-coupling reactions, as demonstrated in palladium-catalyzed transformations.

Methyl groups, conversely, introduce steric and electronic effects. At the α-position of aliphatic heterocycles or ortho to rotatable aromatic groups, methyl substituents enhance metabolic stability and binding affinity—a phenomenon termed the "magic methyl" effect. In isoquinoline systems, methylation at the 6-position (as in 6-methylisoquinoline) increases lipophilicity and modulates pKa values, as evidenced by its predicted pKa of 5.85. These modifications are synthetically achieved through methods like the Schlittler-Müller modification, which employs glyoxal acetals and benzylamines.

Table 1: Comparative Properties of Isoquinoline Derivatives

Compound Substituents Melting Point (°C) Predicted pKa Reactivity Profile
Isoquinoline None 26–28 4.85 Moderate SNAr activity
6-Methylisoquinoline 6-CH3 85.5 5.85 Enhanced lipophilicity
1-Chloro-6-methylisoquinoline-3-carboxylic acid 1-Cl, 6-CH3, 3-COOH Not reported 1.20 High electrophilicity at C1

The carboxylic acid group at the 3-position further diversifies reactivity, enabling conjugation or salt formation. For instance, isoquinoline-3-carboxylic acid derivatives exhibit solubility profiles amenable to pharmaceutical formulation (e.g., 20 mg/ml in DMSO). In this compound, the combined effects of chloro (electron-withdrawing), methyl (electron-donating), and carboxylic acid (ionizable) groups create a multifunctional scaffold for further derivatization.

Synthetic routes to such compounds often involve sequential functionalization. A reported method for 6-methylisoquinoline involves refluxing p-tolualdehyde with aminoacetaldehyde dimethyl acetal, followed by cyclization using titanium(IV) chloride. Chlorination at the 1-position can subsequently be achieved via electrophilic substitution under controlled conditions, leveraging the activating effect of the adjacent nitrogen.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-chloro-6-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(4-6)5-9(11(14)15)13-10(8)12/h2-5H,1H3,(H,14,15)

InChI Key

SJPAVDMJJOMPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2C=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves chlorination of isoquinoline precursors, particularly at the 1-position, followed by methylation and oxidation to introduce the carboxylic acid group at the 3-position.

Key Reaction:

  • Chlorination of isoquinoline derivatives using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
  • Methylation at the 6-position via electrophilic substitution or alkylation.
  • Oxidation of the methyl group at C-6 to a carboxylic acid.

Representative Data:

Reaction Step Reagents Conditions Yield Reference
Chlorination of isoquinoline Phosphorus oxychloride Reflux at 90°C 81%
Methylation at C-6 Alkylating agents (e.g., methyl iodide) Reflux Not specified General literature
Oxidation of methyl to carboxylic acid Potassium permanganate or sodium dichromate Heating at 80°C 76-90%

Notes:

  • The chlorination step is critical for activating the isoquinoline ring for subsequent substitutions.
  • The oxidation step often employs potassium permanganate, which provides high yields of the carboxylic acid.

Oxidative Functionalization of 1-Methylisoquinoline Derivatives

Method Overview:

Starting from 1-methylisoquinoline or its derivatives, oxidation at the methyl group at C-6 converts it into a carboxylic acid.

Key Reaction:

  • Oxidation using sodium periodate (NaIO₄) or potassium permanganate (KMnO₄).
  • The process involves initial methyl substitution, followed by oxidative cleavage.

Research Data:

Starting Material Oxidant Conditions Yield Reference
1-Methylisoquinoline Sodium periodate Reflux at 80°C 76%
1-Methylisoquinoline Potassium permanganate Reflux at 60-80°C 76%

Notes:

  • Sodium periodate offers a cleaner oxidation pathway with fewer side reactions.
  • The process is efficient, providing high yields of the desired carboxylic acid.

Multi-step Synthesis via Intermediate Derivatives

Method Overview:

This involves synthesizing intermediate compounds such as 4-methyl-2H-isoquinolin-1-one, followed by chlorination and oxidation.

Synthetic Route:

  • Step 1: Formation of 4-methyl-2H-isoquinolin-1-one via cyclization.
  • Step 2: Chlorination with POCl₃ to obtain 1-chloro-4-methylisoquinoline.
  • Step 3: Oxidation of the methyl group at C-4 to the carboxylic acid using KMnO₄ or NaIO₄.

Data Summary:

Intermediate Reagents Conditions Yield Reference
4-Methyl-2H-isoquinolin-1-one Cyclization reagents Reflux Not specified
1-Chloro-4-methylisoquinoline POCl₃ Reflux 81-90%
Carboxylic acid KMnO₄ or NaIO₄ Reflux 76%

Notes:

  • This multi-step route provides a controlled pathway to the target compound.
  • The oxidation step is crucial for converting methyl groups into carboxylic acids.

Alternative Approaches and Optimization

Solvent and Reaction Conditions:

  • Solvent screening indicates methyl ethyl ketone (MEK), acetonitrile, and trifluoroethanol as effective media for S_NAr reactions involving chlorinated isoquinolines.
  • Reflux conditions (60-90°C) are standard for oxidation and chlorination steps.
  • Use of excess oxidants (NaIO₄ or KMnO₄) enhances yields and reaction completeness.

Summary Data Table:

Method Starting Material Key Reagents Conditions Typical Yield References
Direct chlorination + oxidation Isoquinoline derivatives POCl₃, KMnO₄ Reflux at 90°C 81-90% ,
Oxidation of methyl group 1-Methylisoquinoline NaIO₄, KMnO₄ Reflux at 60-80°C 76%
Multi-step synthesis via intermediates 4-Methyl-2H-isoquinolin-1-one Cyclization, chlorination, oxidation Reflux Variable

Chemical Reactions Analysis

1-Chloro-6-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur under basic conditions.

Scientific Research Applications

1-Chloro-6-methylisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is likely that the compound affects various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-chloro-6-methylisoquinoline-3-carboxylic acid with structurally related heterocyclic carboxylic acids from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not provided Likely C₁₁H₈ClNO₂ ~221.65 (estimated) Isoquinoline core; Cl at position 1; CH₃ at position 6; COOH at position 3.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 188.57 Pyrimidine core; Cl at position 2; CH₃ at position 6; COOH at position 4 .
6-Chloro-5-phenyl-1H-indole-3-carboxylic acid PF-06409577 C₁₉H₁₆ClNO₃ ~341.79 Indole core; Cl at position 6; phenyl at position 5; COOH at position 3 .
6-Chloroquinoline-3-carboxylic acid 118791-14-3 C₁₀H₆ClNO₂ 207.61 Quinoline core; Cl at position 6; COOH at position 3 .
1,1-Dioxo-isothiazolidine-3-carboxylic acid 1146957-01-8 C₄H₅NO₄S 163.15 Five-membered isothiazolidine ring with two oxygen atoms; COOH at position 3 .

Structural and Functional Analysis

Core Heterocycle Differences: Isoquinoline vs. Pyrimidine and Indole: The pyrimidine derivative () lacks aromaticity in one ring, reducing conjugation effects, while the indole derivative () introduces a fused benzene ring, enhancing lipophilicity .

Substituent Effects: The methyl group in the target compound may increase steric hindrance compared to the phenyl group in the indole derivative, impacting interactions with enzyme active sites . The chlorine position (e.g., position 1 in isoquinoline vs. position 6 in quinoline) influences reactivity in nucleophilic substitution reactions .

Carboxylic Acid Placement: The carboxylic acid at position 3 in isoquinoline, quinoline, and indole derivatives contrasts with its placement at position 4 in the pyrimidine analog, affecting hydrogen-bonding capabilities and metal coordination .

Biological Activity

1-Chloro-6-methylisoquinoline-3-carboxylic acid (C₁₁H₈ClNO₂) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₁H₈ClNO₂
  • Molecular Weight : 221.64 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1782866-32-3

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Isoquinoline derivatives have been noted for their ability to inhibit tumor growth through various pathways, including the modulation of cell cycle progression.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be useful in treating conditions characterized by chronic inflammation. The compound's structure allows it to interact with inflammatory mediators.

Research Findings and Case Studies

A review of the literature reveals several key findings related to the biological activity of this compound:

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in cultured cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokine levels in vitro
Enzyme inhibitionInhibited specific enzymes involved in metabolic pathways

Case Study Highlights

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent against certain cancers.
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to downregulate the expression of inflammatory markers in macrophages. This study supports its use in managing inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other isoquinoline derivatives:

Compound NameStructural FeaturesNotable Biological Activity
1-ChloroisoquinolineLacks carboxylic acid groupLimited versatility
6-MethylisoquinolineDoes not contain chlorineAntimicrobial properties
3-CarboxyisoquinolineSimilar structure without chlorine/methyl groupsVaries in reactivity

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